Istanbulin A

Description

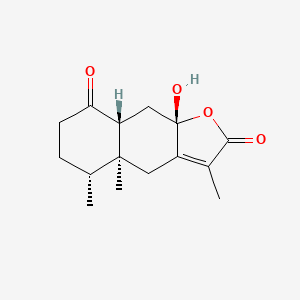

Structure

2D Structure

3D Structure

Properties

CAS No. |

35481-83-5 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(4aS,5R,8aR,9aS)-9a-hydroxy-3,4a,5-trimethyl-4,5,6,7,8a,9-hexahydrobenzo[f][1]benzofuran-2,8-dione |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-12(16)11-7-15(18)10(6-14(8,11)3)9(2)13(17)19-15/h8,11,18H,4-7H2,1-3H3/t8-,11+,14+,15+/m1/s1 |

InChI Key |

HYBIDSYXKTYHCM-BXLXJPJESA-N |

SMILES |

CC1CCC(=O)C2C1(CC3=C(C(=O)OC3(C2)O)C)C |

Isomeric SMILES |

C[C@@H]1CCC(=O)[C@H]2[C@]1(CC3=C(C(=O)O[C@]3(C2)O)C)C |

Canonical SMILES |

CC1CCC(=O)C2C1(CC3=C(C(=O)OC3(C2)O)C)C |

Synonyms |

istanbulin A istanbulin-A |

Origin of Product |

United States |

Isolation and Natural Occurrence of Istanbulin a

Phytochemical Sourcing and Botanical Origins of Istanbulin A

This compound has been identified and isolated from several plant species, primarily within the Asteraceae (Compositae), Chloranthaceae, and Apiaceae families. The initial discovery and subsequent isolations have revealed its presence in plants from diverse geographical regions, including South America and Asia.

The genus Senecio is a significant source of this compound. Specifically, (-)-Istanbulin A has been isolated from the aerial parts of Senecio candidans DC., a plant collected in the Magallanes region of southern Chile. nih.govresearchgate.netdoaj.org It has also been successfully isolated from Senecio filaginoides DC., a species found in Argentina, and from Senecio volckmannii. researchgate.netresearchgate.netconicet.gov.ar

Beyond the Asteraceae family, this compound is a known constituent of Sarcandra glabra, a plant belonging to the Chloranthaceae family. nih.govnih.gov Additionally, it has been identified in Smyrnium olusatrum L., a member of the Apiaceae family. researchgate.netmdpi.com

| Plant Species | Plant Family | Geographical Origin of Sample (if specified) | Citation |

|---|---|---|---|

| Senecio candidans DC. | Asteraceae | Magallanes Region, Chile | nih.govresearchgate.netdoaj.org |

| Senecio filaginoides DC. | Asteraceae | Argentina | researchgate.netresearchgate.net |

| Senecio volckmannii | Asteraceae | Not specified | conicet.gov.ar |

| Sarcandra glabra (Thunb.) Nakai | Chloranthaceae | Not specified | nih.govnih.gov |

| Smyrnium olusatrum L. | Apiaceae | Not specified | researchgate.netmdpi.com |

Optimized Extraction and Chromatographic Purification Methodologies for this compound

The isolation of this compound from plant material involves a multi-step process of extraction followed by chromatographic purification. A detailed methodology has been reported for the isolation of (-)-Istanbulin A from the dried aerial parts of Senecio candidans. nih.govresearchgate.net

The process begins with the extraction of the plant material using methanol at room temperature, which yields a crude extract. nih.gov This crude extract is then subjected to a primary purification step using vacuum-liquid chromatography (VLC) on a silica gel column. A solvent gradient of hexane-ethyl acetate-methanol is employed to separate the components of the crude extract into different fractions. nih.govresearchgate.net

The fraction containing this compound, specifically the one eluted with a hexane-ethyl acetate (B1210297) (75:25) solvent mixture, is collected for further purification. nih.govresearchgate.net This enriched fraction is then processed using size-exclusion chromatography over a Sephadex LH-20 column, with a hexane-methylene chloride-methanol (3:1:1) solvent system. nih.gov Following this step, additional chromatographic techniques are applied to achieve the final purification of (-)-Istanbulin A. nih.govresearchgate.net

| Step | Technique | Details | Citation |

|---|---|---|---|

| 1. Extraction | Solvent Extraction | Dried aerial parts extracted with methanol at room temperature. | nih.gov |

| 2. Primary Chromatography | Vacuum-Liquid Chromatography (VLC) | Stationary Phase: Silica gel. Mobile Phase: Hexane-ethyl acetate-methanol gradient. | nih.govresearchgate.net |

| 3. Fraction Collection | Fractionation | The fraction eluted with hexane-ethyl acetate (75:25) was collected. | nih.govresearchgate.net |

| 4. Secondary Chromatography | Size-Exclusion Chromatography | Stationary Phase: Sephadex LH-20. Mobile Phase: Hexane-methylene chloride-methanol (3:1:1). | nih.gov |

| 5. Final Purification | Further Chromatographic Techniques | Specific techniques not detailed in the source. | nih.govresearchgate.net |

Distributional Analysis of this compound Across Plant Genera

Analysis of phytochemical studies reveals that this compound is not restricted to a single plant genus or family. Its known distribution spans at least three distinct plant families, highlighting a somewhat varied occurrence in the plant kingdom.

The most well-documented presence of this compound is within the Senecio genus of the Asteraceae family. nih.govresearchgate.netconicet.gov.ar It has also been identified in the genus Sarcandra (family Chloranthaceae) and the genus Smyrnium (family Apiaceae). researchgate.netnih.govmdpi.com This distribution suggests that the biosynthetic pathways leading to the formation of this compound have evolved in phylogenetically diverse plant groups. The Asteraceae family is particularly known for producing a vast array of sesquiterpene lactones. nih.govnih.gov

| Genus | Family | Citation |

|---|---|---|

| Senecio | Asteraceae | nih.govresearchgate.netconicet.gov.ar |

| Sarcandra | Chloranthaceae | nih.gov |

| Smyrnium | Apiaceae | researchgate.netmdpi.com |

Structural Elucidation and Stereochemical Analysis of Istanbulin a

Advanced Spectroscopic Characterization Techniques for Istanbulin A

A suite of sophisticated spectroscopic techniques has been employed to unravel the intricate structure of this compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (1D and 2D)

The atomic connectivity of this compound was initially mapped out using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.goviucr.org 1D NMR, including ¹H and ¹³C spectra, provides fundamental information about the chemical environment of individual protons and carbon atoms within the molecule. nih.gov

However, the complexity of the this compound structure necessitates the use of 2D NMR techniques to establish definitive correlations between atoms. huji.ac.il Experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. uab.edu This comprehensive NMR analysis was crucial in confirming the eremophilanolide skeleton and the relative arrangement of its constituent atoms. researchgate.netnih.govnih.govresearchgate.net

Interactive Data Table: Key NMR Data for this compound

| Technique | Purpose | Key Findings for this compound | References |

|---|---|---|---|

| ¹H NMR | Identifies the chemical environment of protons. | Confirmed the presence of methyl, methylene, and methine protons. | researchgate.netnih.goviucr.org |

| ¹³C NMR | Identifies the chemical environment of carbon atoms. | Confirmed the carbon skeleton, including carbonyl and olefinic carbons. | researchgate.netnih.goviucr.org |

| COSY | Reveals proton-proton (H-H) couplings within the molecule. | Established connectivity between adjacent protons. | researchgate.netnih.govresearchgate.net |

| HSQC | Correlates protons to their directly attached carbons. | Assigned specific protons to their corresponding carbon atoms. | researchgate.netnih.gov |

| HMBC | Shows correlations between protons and carbons over two or three bonds. | Crucial for connecting different fragments of the molecule and confirming the overall structure. | researchgate.netnih.gov |

Application of Chiroptical Spectroscopy (Circular Dichroism) for this compound Absolute Configuration

While NMR spectroscopy is powerful for determining relative stereochemistry, chiroptical spectroscopy, particularly circular dichroism (CD), is instrumental in establishing the absolute configuration of a chiral molecule. saschirality.orguniv-amu.frcas.cz CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. rsc.org

For this compound, the CD spectrum exhibits a distinct maximum at 289 nm, which corresponds to the n→π* transition of the isolated carbonyl group. cas.cz By applying the octant rule, a set of empirical rules that relate the sign of the Cotton effect in the CD spectrum to the spatial arrangement of substituents around a carbonyl group, the absolute configuration of this compound was deduced. cas.cz Specifically, the observed CD data for (-)-Istanbulin A led to the assignment of its absolute configuration as 4S, 5R, 8R, 10S. researchgate.netiucr.org Further confirmation was obtained through the measurement of its optical rotation, with values of -88.0 ± 0.7° in chloroform (B151607) and -77.7 ± 0.7° in ethanol. iucr.org

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. scisynopsisconferences.combenthambooks.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the unambiguous determination of the elemental composition.

In the case of this compound, HRMS analysis yielded a molecular ion peak at an m/z value of 264.1357. nih.govresearchgate.net This experimental value is in excellent agreement with the calculated mass for the molecular formula C₁₅H₂₀O₄, thus confirming the elemental composition of this compound. researchgate.netnih.govnih.gov This information is fundamental and complements the structural data obtained from NMR spectroscopy.

Single-Crystal X-ray Diffraction Studies on this compound for Definitive Stereochemistry

The most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry, is single-crystal X-ray diffraction. carleton.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Single-crystal X-ray diffraction studies performed on (-)-Istanbulin A provided unequivocal proof of its structure and absolute configuration. researchgate.netnih.goviucr.org The analysis confirmed the eremophilanolide skeleton and established the chirality at its stereocenters as 4S, 5R, 8R, 10S. researchgate.netnih.goviucr.org The crystal structure also revealed important details about the molecule's conformation and intermolecular interactions, such as O-H···O hydrogen bonds that form infinite chains within the crystal lattice. iucr.orgnih.gov Interestingly, these studies also identified that (-)-Istanbulin A can exist in different polymorphic forms. researchgate.netnih.gov

Interactive Data Table: Crystallographic Data for (-)-Istanbulin A (Polymorph I)

| Parameter | Value | References |

|---|---|---|

| Molecular Formula | C₁₅H₂₀O₄ | nih.gov |

| Molecular Weight | 264.31 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| a (Å) | 7.432 (4) | nih.gov |

| b (Å) | 13.010 (6) | nih.gov |

| c (Å) | 8.161 (6) | nih.gov |

| β (°) | 115.47 (4) | nih.gov |

| Volume (ų) | 712.4 (8) | nih.gov |

| Z | 2 | nih.gov |

Computational Chemistry and Quantum Mechanical Approaches in this compound Structural Determination

In modern structural elucidation, computational methods play a crucial supportive role, allowing for the theoretical prediction and analysis of molecular properties.

Density Functional Theory (DFT) Calculations for this compound Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgaps.orgnih.gov In the context of this compound, DFT calculations have been employed for conformational analysis. ic.ac.ukdrugdesign.orgnih.gov This involves calculating the energies of different possible spatial arrangements (conformers) of the molecule to determine the most stable, low-energy conformations.

For this compound, the structures of eight possible stereoisomers were optimized using DFT calculations at the B3LYP/6-311+G(d,p) level of theory in a vacuum. conicet.gov.ar Subsequently, their NMR chemical shifts were calculated and compared to the experimental data. conicet.gov.ar This comparison, particularly using the DP4+ probability analysis, strongly supported the (4S,5R,8R,10S) configuration with over 99% probability, further corroborating the experimental findings. conicet.gov.ar

Probabilistic Methods (e.g., DP4+) for this compound Stereoisomer Discrimination

The definitive assignment of the relative and absolute stereochemistry of complex natural products is a significant challenge in structural elucidation. While techniques like single-crystal X-ray diffraction provide unambiguous structural information, obtaining suitable crystals is not always feasible. In such cases, computational methods have become indispensable tools for discriminating between possible stereoisomers. For (-)-Istanbulin A, a sesquiterpene lactone of the eremophilanolide type, probabilistic methods, particularly the DP4+ analysis, have been pivotal in confirming its stereochemical structure. researchgate.netconicet.gov.ar

Theoretical calculations serve as a critical bridge between experimental data and the correct molecular structure. researchgate.net In the case of (-)-Istanbulin A, which was isolated from the aerial parts of Senecio filaginoides DC, researchers tested the experimental Nuclear Magnetic Resonance (NMR) data against eight possible stereoisomers. researchgate.netconicet.gov.ar The process involved optimizing the geometries of these eight potential structures using Density Functional Theory (DFT) calculations. researchgate.netconicet.gov.ar Following optimization, the isotropic shielding tensors for ¹H and ¹³C were calculated and converted into chemical shifts. researchgate.netconicet.gov.ar

These calculated chemical shifts for each of the eight stereoisomers were then compared against the experimentally obtained spectroscopic data. Several parameters were used for this comparison, including the correlation coefficient (R²), Mean Absolute Error (MAE), and Corrected Mean Absolute Error (CMAE). researchgate.netconicet.gov.ar However, these parameters yielded uncertain results that did not permit a definitive confirmation of the molecular structure. researchgate.net

This is where the DP4+ probability analysis proved to be a more decisive tool. The DP4+ method is a computational approach that analyzes the distribution of individual chemical shift errors to provide a probability score for each candidate isomer being the correct one. researchgate.net When applied to the data for (-)-Istanbulin A, the DP4+ analysis predicted the isomer with the (4S,5R,8R,10S) configuration with a probability exceeding 99%. researchgate.netconicet.gov.arconicet.gov.ar This high level of confidence provided strong support for the structural assignment that was also determined through single-crystal X-ray diffraction studies. researchgate.netnih.gov The success of this method in the case of (-)-Istanbulin A highlights its potential for confirming the relative configurations of other istanbulins and related eremophilane (B1244597) sesquiterpenoids. researchgate.netconicet.gov.ar

Polymorphism and Solid-State Structural Investigations of this compound

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties. Investigations into the solid-state structure of (-)-Istanbulin A have revealed the existence of polymorphism for this natural product. researchgate.netnih.goviucr.org

The terpenoid (-)-Istanbulin A, isolated from the Argentinean plant Senecio filaginoides DC, has been the subject of detailed solid-state analysis. researchgate.netnih.gov Through single-crystal X-ray diffraction studies, its structure and absolute configuration were determined as (4S,5R,8R,10S)-1-oxo-8β-hydroxy-10βH-eremophil-7(11)-en-12,8β-olide. researchgate.netnih.gov This analysis also led to the discovery of a new polymorphic form. researchgate.net

The initially reported crystal structure of (-)-Istanbulin A is now designated as form I . researchgate.netnih.gov A subsequent investigation identified a second form, form II . researchgate.netnih.gov These two forms represent true polymorphs, as they possess the same chemical composition but differ in their crystal packing and unit cell parameters. iucr.org Form I crystallizes in the monoclinic space group P2₁, while the more recently discovered form II crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org

The crystal structure of (-)-Istanbulin A is stabilized by intermolecular hydrogen bonds. researchgate.netiucr.org Specifically, an O—H⋯O hydrogen bond exists between the hydroxyl group and a ketone oxygen atom of an adjacent molecule, forming infinite chains within the crystal lattice. researchgate.netresearchgate.netiucr.org The discovery of polymorphism in istanbulins is significant, suggesting that for any potential applications, it is crucial to identify and characterize the specific crystal form being used. iucr.org

The detailed structural data obtained from these solid-state investigations are presented in the table below.

Crystallographic Data for (-)-Istanbulin A Polymorphs

| Parameter | (-)-Istanbulin A (Form I) | (-)-Istanbulin A (Form II) |

| Chemical Formula | C₁₅H₂₀O₄ | C₁₅H₂₀O₄ |

| Formula Weight | 264.31 | 264.31 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| Source | iucr.org | researchgate.netiucr.org |

Biosynthetic Pathways of Istanbulin a

Precursor Elucidation and Enzymatic Catalysis in Istanbulin A Biogenesis

The biosynthesis of this compound, like all sesquiterpenoids, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). nih.govnih.govresearchgate.netwikipedia.orgnih.gov FPP is synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the basic five-carbon isoprene (B109036) units. nih.gov The formation of the eremophilane (B1244597) skeleton of this compound is a multi-step process initiated by the cyclization of FPP. This intricate cyclization is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs) or terpene cyclases. wur.nloup.com

The proposed biosynthetic route to the eremophilane core commences with the ionization of FPP and its cyclization to form a germacrene A intermediate. acs.orgenzyme-database.orgenzyme-database.org This reaction is a key branching point in the biosynthesis of many sesquiterpene lactones. tandfonline.com Following the formation of germacrene A, a subsequent protonation-initiated cyclization leads to the formation of a bicyclic eudesmane (B1671778) carbocation. acs.orgnih.gov A critical and defining step in the biogenesis of eremophilanolides is a 1,2-hydride and subsequent methyl group migration within the eudesmane cation, which rearranges the carbon skeleton to the characteristic eremophilane framework. nih.govacs.orgresearchgate.net

Following the formation of the eremophilane hydrocarbon backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). oup.comtandfonline.com These enzymes are responsible for introducing hydroxyl groups and facilitating the formation of the lactone ring that is characteristic of this compound and other sesquiterpene lactones. The specific CYPs involved catalyze hydroxylations at specific carbon positions, leading to the final decorated structure of this compound.

Table 1: Key Enzymatic Steps in the Proposed Biosynthesis of this compound

| Step | Precursor | Intermediate/Product | Key Enzyme Class |

| 1 | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate Synthase (FPPS) |

| 2 | Farnesyl Pyrophosphate (FPP) | Germacrene A | Sesquiterpene Synthase (Germacrene A Synthase) |

| 3 | Germacrene A | Eudesmane Cation | Sesquiterpene Cyclase |

| 4 | Eudesmane Cation | Eremophilane Skeleton | Sesquiterpene Cyclase (with rearrangement) |

| 5 | Eremophilane Skeleton | Hydroxylated Intermediates | Cytochrome P450 Monooxygenases (CYPs) |

| 6 | Hydroxylated Intermediate | This compound (Lactone Formation) | Cytochrome P450 Monooxygenases (CYPs) / Dehydrogenases |

Gene Cluster Identification and Expression Analysis for this compound Biosynthesis

The genes encoding the enzymes for the biosynthesis of secondary metabolites like this compound are often organized in physical proximity on the chromosome, forming what is known as a biosynthetic gene cluster (BGC). wikipedia.orgnih.govnih.gov This clustering facilitates the co-regulation and inheritance of the entire metabolic pathway. While a specific BGC for this compound has not yet been definitively characterized, transcriptome analyses of plants known to produce this compound, such as Sarcandra glabra, have provided significant insights. nih.govbvsalud.orgmdpi.comcjnmcpu.com

Transcriptome sequencing of the leaves and roots of S. glabra has revealed a number of differentially expressed genes that are putatively involved in terpenoid biosynthesis. nih.govbvsalud.org These studies have identified candidate genes encoding key enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which are involved in the MEP and MVA pathways, respectively. nih.gov More importantly, several candidate sesquiterpene synthase and cytochrome P450 genes have been identified that show expression patterns consistent with their involvement in the biosynthesis of sesquiterpenoid compounds. nih.gov

Comparative transcriptome analysis between different plant tissues or cultivars can help to pinpoint the specific genes responsible for the synthesis of particular compounds. frontiersin.org For example, in Xanthium strumarium, another member of the Asteraceae family, comparative transcriptomics of glandular trichomes (the primary site of sesquiterpene lactone accumulation) led to the identification of several candidate CYP71 P450s and transcription factors potentially regulating xanthanolide biosynthesis. frontiersin.org A similar approach in S. glabra would be instrumental in identifying the complete gene cluster for this compound. The identification of such a cluster would enable the heterologous expression of the entire pathway in a host organism like yeast or Nicotiana benthamiana for sustainable production. nih.gov

Isotopic Labeling Studies to Delineate this compound Biosynthetic Routes

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and to elucidate the intricate details of biosynthetic pathways. beilstein-journals.orgnih.govrsc.org This method involves feeding an organism with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ²H, ¹⁸O). The position of the label in the final natural product is then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). beilstein-journals.org

While specific isotopic labeling studies on this compound have not been reported in the literature, the well-established principles of sesquiterpenoid biosynthesis allow for strong inferences. Based on studies of other eremophilanolides and related sesquiterpenes, it is certain that the carbon skeleton of this compound is derived from FPP. acs.orgmdpi.com Feeding experiments with ¹³C-labeled acetate (B1210297) or glucose would confirm the origin of the carbon atoms from the MVA or MEP pathway.

Furthermore, the use of specifically labeled FPP isotopomers could definitively establish the stereochemical course of the cyclization and rearrangement reactions. acs.orgbeilstein-journals.org For instance, feeding experiments with stereospecifically labeled mevalonate have been used to clarify the biosynthesis of pinguisane-type sesquiterpenes, which also involve complex rearrangements. rsc.org Similar experiments for this compound would be invaluable in confirming the proposed mechanism involving a germacrene A intermediate and the subsequent methyl migration that defines the eremophilane skeleton. The incorporation of ¹⁸O from labeled water (H₂¹⁸O) or molecular oxygen (¹⁸O₂) could also pinpoint the origin of the oxygen atoms in the hydroxyl and lactone functionalities, thereby clarifying the roles of specific oxygenase enzymes. nih.gov

Comparative Biogenetic Relationships of this compound with Other Eremophilanolides

This compound belongs to the eremophilanolide class of sesquiterpene lactones, a group of natural products characterized by the eremophilane carbon skeleton. nih.govresearchgate.net The biosynthesis of this entire class of compounds is thought to diverge from a common set of early intermediates, with variations in the later oxidative and rearrangement steps leading to the observed structural diversity. oup.comtandfonline.comnih.gov

The biogenetic pathway to eremophilanolides is closely related to that of other major classes of sesquiterpene lactones, such as eudesmanolides and guaianolides, which all share germacrene A as a common precursor. tandfonline.comslideheaven.com The key divergence point for eremophilanolides is the Wagner-Meerwein rearrangement of the eudesmane cation. nih.gov While eudesmanolides retain the eudesmane skeleton, the methyl migration in the biosynthetic pathway of eremophilanolides sets them apart.

Within the eremophilanolide family, further structural diversification arises from the specific action of tailoring enzymes, primarily cytochrome P450s, dehydrogenases, and acyltransferases. These enzymes introduce hydroxyl groups, epoxides, and ester functionalities at various positions on the eremophilane core, and are responsible for the formation and stereochemistry of the lactone ring. For example, the presence of a hydroxyl group at a specific position on this compound compared to another eremophilanolide is likely due to the action of a regioselective hydroxylase. The study of the enzymes involved in the biosynthesis of different eremophilanolides can provide insights into the evolution of metabolic pathways and the generation of chemical diversity in plants. oup.com

Synthetic Strategies for Istanbulin a and Its Analogues

Total Synthesis Approaches to Istanbulin A and its Key Intermediates

While the total synthesis of many complex natural products has been a significant driver of innovation in organic chemistry, specific and complete total synthesis routes for this compound are not extensively detailed in the public domain. nih.gov The focus in the available literature has often been on the isolation from natural sources and the determination of its structure and properties. researchgate.netresearchgate.netconicet.gov.ar Quantum chemical calculations have played a crucial role in confirming the structure of (-)-Istanbulin A by comparing experimental NMR data against eight possible stereoisomers. researchgate.net This computational approach is vital for target-oriented synthesis, as it provides a clear structural goal. researchgate.net

The synthesis of related eremophilane (B1244597) structures often involves key strategic steps such as Robinson annulation to construct the decalin core, followed by stereocontrolled installation of functional groups and the lactone ring. The challenges in a total synthesis of this compound would lie in the diastereoselective control of the multiple contiguous stereocenters.

Semi-synthetic Modifications and Derivatization of Natural this compound

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a common strategy to produce analogues with potentially enhanced or altered biological activities. nih.gov For sesquiterpene lactones like this compound, semi-synthetic modifications can provide valuable structure-activity relationship (SAR) data.

Research on other sesquiterpene lactones has demonstrated that modifications can significantly impact their biological profiles. For instance, the creation of different semisynthetic analogs from eremophilanolide 11, a compound related to this compound, was performed to study their defensive roles against insects and effects on cell lines. researchgate.net Such studies often involve reactions targeting the α,β-unsaturated lactone moiety, which is a key feature for the biological activity of many sesquiterpene lactones.

Stereoselective Synthesis of this compound and its Enantiomeric Forms

The absolute configuration of (-)-Istanbulin A has been determined as (4S,5R,8R,10S)-1-oxo-8β-hydroxy-10βH-eremophil-7(11)-en-12,8β-olide through single-crystal X-ray diffraction studies. researchgate.net Achieving the synthesis of a specific enantiomer, such as the naturally occurring (-)-Istanbulin A, requires a stereoselective or enantioselective approach. youtube.com

Modern synthetic methods that could be applied to achieve this include:

Chiral pool synthesis: Utilizing a readily available chiral starting material that already contains some of the required stereocenters.

Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Substrate-controlled diastereoselective reactions: Where the existing stereocenters in a synthetic intermediate direct the stereochemistry of subsequent transformations.

The confirmation of the relative configuration of this compound and other eremophilanes has been aided by computational methods like DP4+ probability analysis, which compares calculated and experimental NMR data. researchgate.netconicet.gov.ar This analytical tool is invaluable for verifying the stereochemical outcome of synthetic steps.

Design and Synthesis of Novel this compound Analogues with Modified Structural Motifs

The design and synthesis of novel analogues of natural products are driven by the quest for improved biological activity, reduced toxicity, or a better understanding of the molecule's mechanism of action. nih.gov For this compound, this could involve modifications at several key positions. The synthesis of novel acetamidobenzanilide derivatives and carbamoyl (B1232498) luteolin (B72000) derivatives showcases general synthetic strategies that can be adapted for creating new analogues of complex molecules. researchgate.net

Potential modifications to the this compound scaffold could include:

Alteration of the α,β-unsaturated γ-lactone, which is often a key pharmacophore.

Modification of the hydroxyl group at C-8.

Changes to the stereochemistry at various centers to understand their importance for biological activity.

The development of such analogues would rely on a combination of rational drug design, informed by computational modeling, and robust synthetic methodologies to access the desired structures.

Molecular and Cellular Mechanisms of Action of Istanbulin a

Identification and Validation of Molecular Targets for Istanbulin A

The initial step in understanding a compound's bioactivity is to identify its direct molecular partners within the cell. wjbphs.com This process, known as target identification and validation, is fundamental to drug discovery and involves a variety of experimental techniques. wjbphs.comnih.govhorizondiscovery.com

Direct Protein-Ligand Binding Interactions of this compound

The biological effects of a small molecule like this compound are often initiated by its direct physical interaction with proteins. mdpi.com These binding events can alter the protein's function, leading to a cascade of downstream cellular effects. mdpi.com

A network pharmacology study identified several potential protein targets for this compound. Among the key targets implicated in its anti-gastric-cancer effects are beta-sitosterol, anhydroicaritin, engeletin, ZINC00391893, and quercetin. nih.gov Further research is necessary to confirm these direct binding interactions through methods like co-immunoprecipitation or surface plasmon resonance.

Enzyme Inhibition and Modulation by this compound

Enzymes are critical for a vast array of cellular processes, and their inhibition or modulation is a common mechanism of drug action. hrpub.org this compound has been investigated for its effects on enzymes involved in inflammation.

Studies have shown that some compounds with similar structural features to this compound can inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory process. hrpub.orgresearchgate.netcabidigitallibrary.orgjrespharm.com For instance, flavonoids, a class of compounds that share some functional similarities with certain aspects of sesquiterpenoids, are known to inhibit the biosynthesis of prostaglandins (B1171923) by targeting COX and lipoxygenase. hrpub.org While direct enzymatic inhibition data for this compound is still emerging, its potential to modulate these inflammatory enzymes is an active area of investigation.

Dissection of Intracellular Signaling Pathways Modulated by this compound

Beyond direct target binding, it is essential to understand how this compound influences the complex network of intracellular signaling pathways that govern cellular behavior.

Effects of this compound on Cell Proliferation and Cell Cycle Regulation

Uncontrolled cell proliferation is a hallmark of cancer. progen.com The cell cycle is a tightly regulated process that ensures proper cell division, and its dysregulation can lead to tumor development. progen.comnih.govtaylorandfrancis.com

Research suggests that this compound may influence cell proliferation. One study indicated that it could activate the Akt signaling pathway. researchgate.net The PI3K/Akt pathway is a major regulator of cell survival and proliferation. genome.jpijbs.comnih.gov Its activation can promote cell growth and inhibit apoptosis (programmed cell death). nih.gov The precise mechanisms by which this compound modulates the cell cycle, for instance, by affecting key regulators like cyclins and cyclin-dependent kinases (CDKs), are yet to be fully elucidated. progen.comnih.gov

Apoptosis Induction Mechanisms by this compound in Cellular Systems

Apoptosis is a natural and essential process for removing damaged or unwanted cells. rndsystems.com Many anti-cancer therapies work by inducing apoptosis in tumor cells. bio-rad-antibodies.comatlasgeneticsoncology.org There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. bio-rad-antibodies.com

Studies have shown that this compound can influence apoptotic processes. One report demonstrated that it reduces apoptosis in PC12 cells by inhibiting the activity of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net This effect was linked to the activation of the Akt signaling pathway, which is known to have anti-apoptotic functions. researchgate.netmdpi.com This suggests a complex role for this compound in regulating cell survival and death, which may be cell-type dependent.

Anti-inflammatory Signaling Cascades Affected by this compound

Inflammation is a complex biological response to harmful stimuli. nih.gov Chronic inflammation is implicated in a variety of diseases. Several signaling pathways, including the NF-κB and STAT3 pathways, are central to the inflammatory response. cellsignal.comgenome.jp

Network pharmacology analyses have predicted that this compound may exert anti-inflammatory effects by modulating key signaling pathways. nih.gov These studies suggest an interaction with the NF-κB and IL-17 signaling pathways. nih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. nih.govcellsignal.comscispace.com Similarly, the STAT3 signaling pathway is another important mediator of inflammation and has been identified as a potential target. nih.goviksadyayinevi.comresearchgate.net Furthermore, the potential for this compound to inhibit enzymes like COX and 5-LOX, as discussed earlier, would also contribute to its anti-inflammatory profile by reducing the production of pro-inflammatory mediators. cjnmcpu.com

Immunomodulatory Effects of this compound at the Cellular and Molecular Level

This compound, a sesquiterpene lactone, has demonstrated potential immunomodulatory and anti-inflammatory activities. iucr.org Studies suggest that its effects may be linked to the modulation of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and STAT3 pathways. nih.govscispace.com

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. bio-rad.com The activation of NF-κB is a central event in many inflammatory conditions. Some research indicates that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB pathway, thereby reducing the production of inflammatory mediators. scispace.com

Furthermore, the JAK-STAT3 signaling pathway is another crucial mediator of inflammatory and immune responses. iksadyayinevi.com Dysregulation of this pathway is associated with various inflammatory diseases and cancers. nih.goviksadyayinevi.com There is evidence to suggest that this compound can inhibit the STAT3 signaling pathway. nih.gov This inhibition may contribute to its observed anti-inflammatory and potential anti-cancer effects by down-regulating the expression of STAT3 target genes involved in inflammation and cell proliferation. nih.govresearchgate.net

In vitro studies using macrophage cell lines, such as RAW 264.7, are often employed to investigate the anti-inflammatory effects of natural compounds. mdpi.comscispace.com These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators like nitric oxide (NO). The inhibition of NO production is a common indicator of anti-inflammatory activity. mdpi.comscispace.com While direct studies on this compound's effect on NO production in these models are not extensively detailed in the provided results, the general anti-inflammatory properties of sesquiterpene lactones are often evaluated using such assays. iucr.orgmdpi.com

Mechanistic Studies of this compound Activity in Preclinical Models (In Vitro and In Vivo, non-human)

Investigation of this compound in Cellular Oncogenesis Models

Preclinical studies utilizing various in vitro and in vivo models have begun to shed light on the potential anti-cancer mechanisms of this compound. ontosight.ai These investigations often involve the use of human cancer cell lines and animal models to understand how the compound affects tumor cell growth, survival, and proliferation. mdpi.comnih.gov

A key mechanism implicated in the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. researchgate.net Apoptosis is a critical process for removing damaged or cancerous cells, and its evasion is a hallmark of cancer. nih.govscientificarchives.com this compound has been shown to promote apoptosis in cancer cells, potentially through the modulation of apoptotic proteins. researchgate.net This can involve the activation of caspases, a family of proteases that execute the apoptotic process, and the regulation of pro- and anti-apoptotic proteins. scientificarchives.com

The inhibition of critical signaling pathways that drive cancer cell proliferation and survival is another important aspect of this compound's anti-cancer activity. As mentioned previously, this compound has been found to inhibit the STAT3 signaling pathway. nih.gov Constitutively active STAT3 is a feature of many human cancers and contributes to malignant phenotypes, including proliferation, survival, and migration. researchgate.net By inhibiting STAT3, this compound may disrupt these processes. Some studies on related compounds have shown that direct binding to STAT3 can be a mechanism of action. researchgate.net

The NF-κB pathway, in addition to its role in inflammation, is also a key player in cancer development and progression, regulating genes involved in cell survival and proliferation. bio-rad.comwikipedia.org The potential of this compound to inhibit the NF-κB pathway could therefore also contribute to its anti-tumor effects. scispace.com

In Vitro and In Vivo Models in Cancer Research

| Model Type | Description | Examples | Applications in this compound Research |

|---|---|---|---|

| In Vitro | |||

| Human Cancer Cell Lines | Immortalized cells derived from human tumors grown in culture. mdpi.com | BGC-823 (gastric cancer) researchgate.net | Investigating effects on cell viability, apoptosis, and signaling pathways (e.g., STAT3, NF-κB). nih.govresearchgate.net |

| 3D Spheroid/Organoid Cultures | Three-dimensional cell cultures that better mimic the in vivo tumor microenvironment. frontiersin.orgsigmaaldrich.com | Glioma spheroids researchgate.net | Assessing inhibition of anchorage-dependent growth and tumor cell survival. researchgate.net |

| In Vivo | |||

| Xenograft Models | Human tumor cells or tissues are implanted into immunocompromised mice. nih.govmdpi.com | Human glioma tumor xenografts in mice. researchgate.net | Evaluating the effect on tumor growth in a living organism. researchgate.net |

Antimicrobial Actions of this compound in Microbial Pathogen Systems

This compound has demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. iucr.orgresearchgate.net The primary mechanism of action for many sesquiterpene lactones is believed to involve their ability to interact with biological molecules, potentially disrupting cellular processes essential for microbial survival. researchgate.net

Studies have evaluated the antimicrobial efficacy of this compound by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. iucr.org

Research on a polymorph of (-)-Istanbulin A (form II) has shown its activity against both Gram-positive and Gram-negative bacteria. iucr.orgiucr.org It was found to be active against Escherichia coli and Pseudomonas aeruginosa with an MIC of 250 μg/ml, and against Enterococcus faecalis with an MIC of 100 μg/ml. iucr.orgiucr.org The compound exhibited its highest activity against the majority of the bacteria tested, with MIC values ranging from 100 to 250 μg/ml. iucr.orgiucr.org The activity of this compound has also been noted against yeast. iucr.org

The structural features of sesquiterpene lactones, such as the eremophilanolide skeleton of this compound, are thought to be crucial for their biological activities. iucr.orgresearchgate.net The presence of reactive sites in the molecule may allow for interactions with microbial enzymes and other proteins, leading to the inhibition of essential functions. researchgate.net

Antimicrobial Activity of (-)-Istanbulin A (form II)

| Microbial Species | Type | Minimum Inhibitory Concentration (MIC) (μg/ml) |

|---|---|---|

| Escherichia coli | Gram-negative Bacteria | 250 iucr.orgiucr.org |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 iucr.orgiucr.org |

| Enterococcus faecalis | Gram-positive Bacteria | 100 iucr.orgiucr.org |

| Various other bacteria | Gram-positive & Gram-negative | 100-250 iucr.orgiucr.org |

| Yeast | Fungi | Noted activity iucr.org |

Antioxidant Properties and Pathways Affected by this compound

This compound has been identified as a compound with potential antioxidant properties. iucr.orgontosight.ai Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can start chain reactions that damage cells, and antioxidants terminate these chain reactions by removing free radical intermediates. oxfordbiomed.comresearchgate.net

The antioxidant activity of natural compounds can be evaluated through various in vitro chemical assays. nih.gov These assays often measure the ability of a compound to scavenge different types of reactive oxygen species (ROS), such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. researchgate.netnih.gov Other common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govmdpi.com While specific data from these assays for this compound were not detailed in the provided search results, the compound is generally recognized for its antioxidant potential. iucr.org

The antioxidant properties of this compound likely contribute to its other observed biological activities, such as its anti-inflammatory and potential anti-cancer effects. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions. jrespharm.comjournalpulmonology.orgathmsi.org By mitigating oxidative stress, this compound may help to protect cells from damage and modulate disease processes.

The molecular structure of this compound, a sesquiterpene lactone, is likely responsible for its antioxidant capacity. iucr.org The presence of specific functional groups within the molecule can enable it to donate electrons or hydrogen atoms to neutralize free radicals. Further research is needed to fully elucidate the specific pathways and mechanisms through which this compound exerts its antioxidant effects.

Advanced Analytical Techniques in Istanbulin a Research

High-Resolution Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Istanbulin A Profiling and Quantification

High-resolution chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of this compound within complex mixtures, such as plant extracts. phenomenex.comnih.govmdpi.com Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the sensitive detection and structural elucidation power of mass spectrometry. phenomenex.commdpi.com

In the context of this compound research, LC-MS/MS is particularly valuable. It allows for the separation of this compound from other closely related compounds within a sample. phenomenex.com Following separation, the compound is ionized and its mass-to-charge ratio is determined with high accuracy by the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) further fragments the ionized molecule, producing a characteristic fragmentation pattern that serves as a "fingerprint" for definitive identification and structural confirmation. This high specificity and sensitivity are crucial for both the qualitative profiling of this compound in various sources and its precise quantification, even at low concentrations. nih.govspectroscopyonline.com

While LC-MS is well-suited for larger and more polar molecules, GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. phenomenex.com Depending on the sample preparation and derivatization methods used, GC-MS can also be employed for this compound analysis, providing complementary information to LC-MS data. The choice between LC-MS and GC-MS often depends on the specific research question and the nature of the sample matrix. mdpi.com

Table 1: Comparison of LC-MS/MS and GC-MS for this compound Analysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. phenomenex.com | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass analysis. phenomenex.com |

| Applicability to this compound | Highly suitable due to the polarity and molecular weight of this compound. ontosight.ai | May require derivatization to increase volatility and thermal stability. |

| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). phenomenex.com | Electron Ionization (EI), Chemical Ionization (CI). phenomenex.com |

| Information Obtained | Molecular weight, fragmentation pattern for structural elucidation, and quantification. nih.gov | Fragmentation pattern for structural identification and quantification. mdpi.com |

| Advantages | High sensitivity, high resolution, suitable for non-volatile and thermally labile compounds. nih.govspectroscopyonline.com | Excellent separation efficiency for volatile compounds, extensive spectral libraries available. mdpi.com |

Advanced NMR Methodologies for this compound Structural Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound in solution. gidrm.org The initial determination of this compound's complex structure and stereochemistry relied heavily on 1H and 13C NMR spectroscopy. iucr.org Advanced NMR methods provide deeper insights into the molecule's three-dimensional structure, conformational dynamics, and interactions with other molecules. researchgate.netunimi.it

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of atoms within the this compound molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is crucial for determining the relative stereochemistry of the chiral centers. researchgate.net

Furthermore, advanced NMR techniques can be employed to study the dynamic properties of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids. rsc.orgnih.gov By monitoring changes in chemical shifts, relaxation rates, and diffusion coefficients, researchers can gain insights into binding events and the conformational changes that may occur upon interaction. researchgate.net

Table 2: Advanced NMR Techniques in this compound Research

| NMR Technique | Information Provided | Relevance to this compound |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Basic structural information, including the number and types of protons and carbons. iucr.org | Initial characterization and confirmation of the molecular skeleton. iucr.org |

| 2D COSY | Shows correlations between coupled protons, revealing neighboring protons. | Helps to trace out the spin systems within the molecule. |

| 2D HSQC/HMBC | Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbons. | Assigns proton and carbon signals and confirms the carbon framework. |

| 2D NOESY/ROESY | Reveals through-space interactions between protons, providing distance constraints. researchgate.net | Determines the 3D structure and relative stereochemistry of the molecule. researchgate.net |

| Saturation Transfer Difference (STD) NMR | Identifies which parts of a small molecule are in close contact with a macromolecule. | Can be used to study the binding epitope of this compound to a target protein. |

| Relaxation-Edited NMR | Provides information on the flexibility and dynamics of different parts of the molecule. researchgate.net | Characterizes the internal motions and conformational flexibility of this compound. |

Spectroscopic Fingerprinting and Chemometric Analysis of this compound in Complex Mixtures

When analyzing this compound in its natural source, such as a plant extract, it is present in a complex mixture of numerous other compounds. iucr.org Spectroscopic fingerprinting, often using techniques like HPLC or NMR, provides a characteristic profile or "fingerprint" of the entire mixture. mdpi.comnih.gov

Microscopy and Imaging Techniques for Subcellular Localization of this compound

Understanding where a bioactive compound like this compound localizes within a cell is crucial to elucidating its mechanism of action. Advanced microscopy and imaging techniques can provide this critical information. lu.se

Fluorescence microscopy is a powerful tool for visualizing the distribution of molecules in living cells. psu.edu To track this compound, it would typically need to be attached to a fluorescent probe or a fluorophore-tagged antibody specific to this compound would be required. This would allow researchers to observe its accumulation in specific organelles or cellular compartments. mdpi.comnih.gov Techniques like confocal microscopy can provide high-resolution, three-dimensional images of the subcellular distribution. lu.se

Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of light microscopy, enabling localization with nanometer precision. acs.org While technically challenging, these methods could potentially reveal the precise location of this compound interacting with its molecular targets within the cell.

Future Directions and Emerging Research Perspectives for Istanbulin a

Elucidation of Novel Biosynthetic Enzymes and Genetic Engineering for Istanbulin A Production

The production of this compound in its natural source is a complex process governed by a series of enzymatic reactions. A key future direction is the complete elucidation of its biosynthetic pathway. Identifying the specific enzymes—such as synthases, oxidases, and transferases—that construct the this compound molecule is the first step. Once identified, the genes encoding these enzymes can be isolated.

Genetic engineering offers a powerful strategy to enhance the production of this compound. istanbul.edu.tr By transferring the identified biosynthetic genes into microbial hosts like yeast or bacteria, it is possible to create cellular factories for large-scale, sustainable production. nih.gov This approach circumvents the limitations of relying on plant sources, which can be affected by geographical location, climate, and slow growth. nih.gov Modern genetic engineering techniques, such as the use of restriction enzymes to isolate genes and DNA ligase to insert them into vectors, are central to this process. savemyexams.comsirsyedcollege.ac.inoregonstate.education The development of genetically modified filamentous fungi is also a promising avenue for producing complex secondary metabolites. mdpi.com

Table 1: Key Enzyme Classes in Genetic Engineering for Natural Product Biosynthesis

| Enzyme Class | Function in Genetic Engineering | Relevance to this compound Production |

|---|---|---|

| Restriction Endonucleases | Act as 'molecular scissors' to cut DNA at specific recognition sites, allowing for the isolation of desired genes from the source organism. savemyexams.comoregonstate.education | Essential for isolating the specific genes responsible for the biosynthesis of this compound from Sarcandra glabra. |

| DNA Ligase | Functions as a 'molecular glue' to join DNA fragments together, such as inserting the isolated biosynthetic gene into a plasmid vector. sirsyedcollege.ac.in | Crucial for creating the recombinant DNA construct that will be introduced into a production host (e.g., yeast, E. coli). |

| Reverse Transcriptase | Synthesizes complementary DNA (cDNA) from an mRNA template, which is useful for cloning genes that are actively being expressed. savemyexams.com | Allows for the capture of the genetic blueprint of enzymes that are actively producing this compound in the plant at the time of harvest. |

| DNA Polymerase | Amplifies DNA fragments, creating many copies of a gene of interest for cloning and analysis. savemyexams.comsirsyedcollege.ac.in | Used to generate sufficient quantities of the biosynthetic genes for insertion into multiple vectors and for sequencing verification. |

Structure-Activity Relationship (SAR) Studies for Optimized this compound Analogues

Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. iss.it For this compound, SAR studies are critical for identifying the key chemical features—or pharmacophores—responsible for its effects. By systematically modifying the this compound molecule and evaluating the biological activity of the resulting analogues, researchers can develop new compounds with enhanced potency or selectivity. nih.gov

This process involves synthesizing a library of this compound analogues with targeted modifications, such as altering functional groups or changing the stereochemistry of the molecule. researchgate.net For example, research on other sesquiterpene lactones has demonstrated that modifications to the lactone ring can significantly impact activity. mdpi.com The insights gained from these studies can guide the rational design of optimized analogues for specific research applications.

Table 2: Illustrative SAR Approach for this compound

| Compound | Structural Modification from this compound | Predicted Impact on Activity (Hypothetical) | Rationale |

|---|---|---|---|

| This compound | Core scaffold (reference) | Baseline activity | The natural product's inherent biological activity. naturalproducts.net |

| Analogue 1 | Reduction of the C=O group on the lactone ring | Potential decrease in activity | The carbonyl group is often crucial for covalent interactions with biological targets in sesquiterpene lactones. |

| Analogue 2 | Addition of a hydroxyl group at a different position | Could increase or decrease activity | May introduce new hydrogen bonding interactions with a target protein, potentially enhancing binding affinity. researchgate.net |

| Analogue 3 | Removal of a methyl group | Potential decrease in potency | The methyl group might be involved in important hydrophobic interactions within a binding pocket. |

Integration of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in this compound Mechanistic Investigations

To understand how this compound functions at a molecular level, a systems biology approach is necessary. The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—can provide a comprehensive snapshot of the cellular changes induced by the compound. mdpi.com

Transcriptomics analyzes the complete set of RNA transcripts, revealing which genes are turned on or off in response to this compound. metwarebio.com

Proteomics identifies and quantifies the entire complement of proteins, showing how this compound affects protein expression and post-translational modifications. citius.technology

Metabolomics profiles the complete set of small-molecule metabolites, offering a direct readout of the phenotypic effects of the compound on cellular metabolism. nih.gov

By integrating these data, researchers can construct detailed molecular networks and identify the specific pathways and targets that this compound modulates. frontiersin.orgsemanticscholar.org For example, an integrated omics study on sheep immunity identified the related compound Istanbulin B as one of several key metabolites involved in immune response, demonstrating the power of this approach to link specific compounds to biological processes. nih.gov This holistic view is essential for moving beyond simple activity assays and toward a deep mechanistic understanding.

Table 3: Application of Omics Technologies to this compound Research

| Omics Technology | Information Provided | Potential Mechanistic Question for this compound |

|---|---|---|

| Transcriptomics | Measures changes in gene expression (mRNA levels). metwarebio.com | Which genes related to inflammation or cell cycle are up- or down-regulated by this compound? |

| Proteomics | Measures changes in protein abundance and modifications. nih.gov | Does this compound alter the phosphorylation status of key signaling proteins like kinases? |

| Metabolomics | Measures changes in the levels of small molecule metabolites. nih.gov | How does this compound affect cellular energy pathways, such as glycolysis or amino acid metabolism? |

| Multi-Omics Integration | Combines all data layers for a systems-level view. mdpi.commdpi.com | Can a specific gene change (transcriptomics) be linked to a protein change (proteomics) and a subsequent metabolic shift (metabolomics) to define a complete pathway of action? |

Development of Novel Delivery Systems for this compound in Advanced Research Models

The physical and chemical properties of a natural product like this compound can influence its solubility, stability, and ability to reach its target in a biological system. A significant area of future research is the development of novel delivery systems to enhance its utility in advanced research models. While specific delivery systems for this compound are not yet reported, the field of drug delivery offers many promising platforms.

Researchers are actively developing sophisticated delivery vehicles, such as polymeric nanoparticles, liposomes, and other nanocarriers, to improve the bioavailability and targeting of therapeutic agents. bogazici.edu.tr These systems can protect the compound from degradation, control its release over time, and even direct it to specific cell types or tissues. For instance, research at various institutions in Istanbul focuses on creating nanocarriers and other advanced systems for targeted therapy. bogazici.edu.tristanbul.edu.trpulmonarydrugdelivery.org Applying these technologies to this compound could enable more precise and effective studies into its biological mechanisms in cellular and animal models.

Exploration of this compound in Emerging Biological Research Areas Beyond Traditional Applications

While many natural products are initially screened for activities like anticancer or antimicrobial effects, the potential applications of this compound may extend into numerous emerging fields of biological research. Future investigations should explore its effects in areas at the forefront of biomedical science. energy.gov

These emerging areas could include:

Immunomodulation and Cancer Immunotherapy: Investigating whether this compound can modulate the activity of immune cells or alter the tumor microenvironment to enhance anti-cancer immune responses. sinobiological.com

Senescence and Aging: Studying the potential for this compound to influence cellular senescence, a process implicated in aging and age-related diseases.

Microbiome Research: Exploring whether this compound can affect the composition and function of microbial communities, such as the gut microbiome, which plays a critical role in health and disease.

Neuroinflammation: Assessing the ability of this compound to modulate inflammatory processes within the central nervous system, a key factor in many neurodegenerative disorders.

By testing this compound in these novel contexts, researchers may uncover unexpected biological activities and open up entirely new avenues for scientific discovery. tus.ac.jp

Q & A

Q. How can structural analogs of this compound be designed to overcome observed drug resistance?

- Innovative Strategies : Use fragment-based drug design (FBDD) to modify pharmacophores. Test analogs against resistant strains/mutated targets. Combine crystallography and resistance gene profiling to guide optimizations .

Tables for Methodological Reference

Note: Avoid referencing commercial databases (e.g., BenchChem). Prioritize peer-reviewed journals and institutional repositories for data integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.